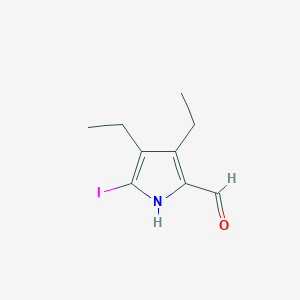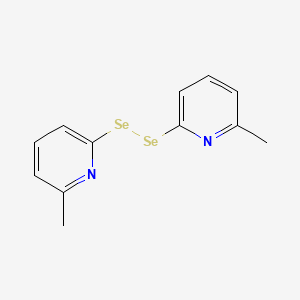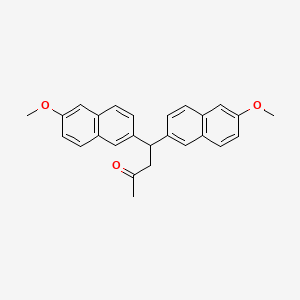
1,2-Dibromopropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromopropan-2-ol is an organic compound with the molecular formula C₃H₆Br₂O. It is a dihalogenated alcohol, which means it contains two bromine atoms and one hydroxyl group. This compound is part of the vicinal dihalide family and is known for its reactivity due to the presence of both bromine atoms and the hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromopropan-2-ol can be synthesized through the bromination of propylene glycol. The reaction involves the addition of bromine to propylene glycol under controlled conditions to yield this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of propylene oxide. The reaction is conducted in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and yield. The process involves the addition of bromine to propylene oxide, followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
1,2-Dibromopropan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form glycols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, when treated with strong bases like potassium hydroxide.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Potassium hydroxide in ethanol under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of glycols.
Elimination: Formation of alkenes like propene.
Oxidation: Formation of carbonyl compounds like ketones or aldehydes.
科学的研究の応用
1,2-Dibromopropan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, such as flame retardants and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dibromopropan-2-ol involves its reactivity with nucleophiles and bases. The presence of two bromine atoms makes it highly electrophilic, allowing it to undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. The compound’s reactivity is influenced by the steric and electronic effects of the bromine atoms and the hydroxyl group.
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
1,3-Dibromopropane: Contains bromine atoms at different positions, leading to different reactivity and applications.
1,2,3-Tribromopropane: Contains an additional bromine atom, increasing its reactivity and potential toxicity.
Uniqueness
1,2-Dibromopropan-2-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo substitution, elimination, and oxidation reactions makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
138863-64-6 |
|---|---|
分子式 |
C3H6Br2O |
分子量 |
217.89 g/mol |
IUPAC名 |
1,2-dibromopropan-2-ol |
InChI |
InChI=1S/C3H6Br2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
InChIキー |
XXDPVLXGNHEIPT-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)(O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)



![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
